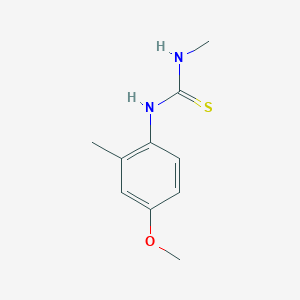![molecular formula C19H13N3O4 B5779061 N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, commonly known as NPIAA, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPIAA belongs to the family of indole-based compounds and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of NPIAA is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. NPIAA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, NPIAA has been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
NPIAA has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, NPIAA has been shown to induce apoptosis, which is a process of programmed cell death. NPIAA has also been shown to inhibit the growth and proliferation of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
NPIAA has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, NPIAA has been shown to exhibit potent therapeutic effects, making it an attractive candidate for further study. However, NPIAA also has some limitations. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, the exact mechanism of action of NPIAA is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of NPIAA. One area of research could be focused on elucidating the exact mechanism of action of NPIAA. Additionally, studies could be conducted to investigate the potential use of NPIAA in the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies could also be conducted to investigate the potential use of NPIAA in the treatment of various cancers. Finally, studies could be conducted to optimize the synthesis process of NPIAA to make it more efficient and cost-effective.
Synthesemethoden
NPIAA is a complex molecule that requires a multi-step synthesis process. The most commonly used method for synthesizing NPIAA involves the reaction of 3-nitrophenylhydrazine with 2-oxoindoline-3-acetic acid followed by the addition of acetic anhydride. This reaction results in the formation of NPIAA, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
NPIAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial properties. NPIAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, NPIAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(20-13-6-3-7-14(10-13)22(25)26)11-21-16-9-2-5-12-4-1-8-15(18(12)16)19(21)24/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHOKWATJNAFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)


![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)